Apernyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apernyl, also known as this compound, is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Prevention and Treatment of Dry Socket

Apernyl has been studied for its efficacy in preventing and treating dry socket, a painful condition that can occur after tooth extractions. The active ingredients in this compound are believed to have antifibrinolytic properties, which may help stabilize blood clots in the extraction site.

Case Studies and Findings

- Study on Efficacy : A retrospective analysis indicated that the application of this compound significantly reduced the incidence of dry socket when compared to traditional treatments. The study involved a cohort of patients who received either this compound or a placebo after tooth extraction. Results showed a marked decrease in pain levels and incidence rates of dry socket in the this compound group .

- Mechanism of Action : PHBA, one of the components of this compound, has been shown to inhibit fibrinolysis, thereby promoting clot stability at the extraction site. This was corroborated by a study that demonstrated the compound's ability to maintain hemostasis during surgical procedures .

Analgesic Properties

This compound has also been investigated for its analgesic effects in managing postoperative pain associated with dental procedures.

Research Insights

- Analgesic Study : Research comparing the analgesic effects of this compound with other analgesics indicated that it provided significant pain relief post-extraction. In a controlled trial, patients reported lower pain scores when treated with this compound compared to those receiving standard analgesics .

Impact on Bone Healing

While this compound is beneficial in managing complications like dry socket, some studies have raised concerns about its impact on bone healing.

Findings from Animal Studies

- Bone Healing Effects : Animal studies have suggested that PHBA may inhibit bone healing when applied directly to osseous tissue. This raises important considerations regarding its use in patients with compromised bone healing or those undergoing extensive dental surgeries .

Data Summary

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Apernyl’s biochemical mechanisms?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., this compound’s interaction with specific enzymes or receptors) using systematic reviews and databases like PubMed or SciFinder . Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., enzymatic activity, binding affinity) explicitly . Ensure the hypothesis is testable, such as: “Does this compound inhibit [Target Protein X] via competitive binding under physiological pH conditions?” .

Q. What experimental design principles are critical for assessing this compound’s efficacy in vitro?

- Methodological Answer :

- Use controlled replicates (n ≥ 3) to account for biological variability .

- Include positive/negative controls (e.g., known inhibitors or solvents).

- Standardize protocols for cell culture or enzyme assays (e.g., incubation time, buffer composition) .

- Predefine success criteria (e.g., IC50 thresholds) to avoid post-hoc bias .

Q. How should researchers conduct a rigorous literature review for this compound-related studies?

- Methodological Answer :

- Prioritize primary sources (peer-reviewed journals) over secondary summaries .

- Use Boolean search terms (e.g., “this compound AND pharmacokinetics NOT industrial synthesis”) to filter irrelevant results .

- Critically evaluate methodologies in prior studies for reproducibility (e.g., sample sizes, statistical power) .

Q. What steps ensure data integrity in this compound experiments?

- Methodological Answer :

- Implement blind analysis (e.g., anonymized sample labels) to reduce observer bias .

- Validate instruments (e.g., HPLC calibration) and document deviations from protocols .

- Store raw data in secure, version-controlled repositories (e.g., Figshare) .

Q. Which statistical methods are appropriate for preliminary analysis of this compound’s bioactivity data?

- Methodological Answer :

- Use descriptive statistics (mean ± SD) and normality tests (Shapiro-Wilk) .

- Apply t-tests or ANOVA for group comparisons, with corrections for multiple comparisons (e.g., Bonferroni) .

- Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

- Methodological Answer :

- Perform meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify moderating variables (e.g., dosage ranges, model systems) .

- Replicate conflicting experiments under standardized conditions .

- Evaluate publication bias using funnel plots or Egger’s regression .

Q. What strategies optimize analytical subsampling for this compound in heterogeneous biological matrices?

- Methodological Answer :

- Follow ASTM guidelines for particulate sampling: homogenize samples and use nested quartile division .

- Validate subsampling representativeness via spike-recovery tests (e.g., 95–105% recovery rate).

- Table 1 : Critical Parameters for Subsampling

| Parameter | Requirement |

|---|---|

| Particle Size | ≤10% variation across aliquots |

| Detection Limit | ≥3× signal-to-noise ratio |

| Replicates | Minimum 3 technical replicates |

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

- Methodological Answer :

- Integrate computational modeling (e.g., molecular docking) with wet-lab validation .

- Collaborate with structural biologists for cryo-EM/X-ray crystallography of this compound-target complexes .

- Use omics technologies (e.g., metabolomics) to identify off-target effects .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Fit nonlinear regression models (e.g., Hill equation) using maximum likelihood estimation .

- Apply Bayesian hierarchical models to account for inter-study variability .

- Validate models via leave-one-out cross-validation (LOOCV) .

Q. How can researchers ensure reproducibility when replicating this compound studies?

属性

CAS 编号 |

57762-41-1 |

|---|---|

分子式 |

C19H20O7 |

分子量 |

360.4 g/mol |

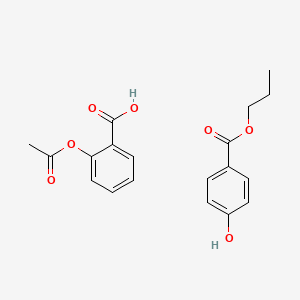

IUPAC 名称 |

2-acetyloxybenzoic acid;propyl 4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3.C9H8O4/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12) |

InChI 键 |

GQGDGKQGOTVVRX-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

规范 SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Key on ui other cas no. |

57762-41-1 |

同义词 |

apernyl aspirin - 4-hydroxybenzoic acid propyl ester aspirin, 4-hydroxybenzoic acid propyl ester, drug combination |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。